molecular formula C15H14Cl2FNO5 B1676573 (1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 569686-87-9

(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Cat. No.: B1676573
CAS No.: 569686-87-9
M. Wt: 378.2 g/mol
InChI Key: LFAGGDAZZKUVKO-JAGWWQSPSA-N
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Description

BCI-632 is an active metabolite of the prodrug BCI-838, which is a group II metabotropic glutamate receptor antagonist. This compound has shown promise in various scientific research fields, particularly in neurogenesis and cognitive function improvement .

Chemical Reactions Analysis

BCI-632 undergoes various chemical reactions, including:

    Oxidation: This reaction is crucial for its metabolic activation.

    Reduction: It can undergo reduction reactions under specific conditions.

    Substitution: BCI-632 can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

BCI-632 has several scientific research applications:

Mechanism of Action

BCI-632 exerts its effects by antagonizing group II metabotropic glutamate receptors (mGluR2/3). This antagonism leads to the modulation of neurotransmitter release and stimulation of neurogenesis. The molecular targets involved include brain-derived neurotrophic factor and the PI3K-MTOR pathway .

Properties

CAS No.

569686-87-9

Molecular Formula

C15H14Cl2FNO5

Molecular Weight

378.2 g/mol

IUPAC Name

(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C15H14Cl2FNO5/c16-8-2-1-6(3-9(8)17)5-24-10-4-7-11(14(7,18)12(20)21)15(10,19)13(22)23/h1-3,7,10-11H,4-5,19H2,(H,20,21)(H,22,23)/t7-,10-,11+,14-,15+/m1/s1

InChI Key

LFAGGDAZZKUVKO-JAGWWQSPSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@]2(C(=O)O)F)[C@@]([C@@H]1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N

SMILES

C1C2C(C2(C(=O)O)F)C(C1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N

Canonical SMILES

C1C2C(C2(C(=O)O)F)C(C1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
MGS 0039
MGS-0039
MGS0039

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Reactant of Route 3
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Reactant of Route 4
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Reactant of Route 5
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

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